2-Bromoquinoline-6-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties and Orthogonal Functionalization
2-Bromoquinoline-6-carbonitrile: A Comprehensive Technical Guide to Physicochemical Properties and Orthogonal Functionalization
Executive Summary
2-Bromoquinoline-6-carbonitrile (CAS: 1352443-28-7) is a highly privileged, bifunctional heterocyclic scaffold utilized extensively in medicinal chemistry, drug discovery, and advanced materials science[1]. The strategic placement of a bromine atom at the C2 position and a carbonitrile group at the C6 position provides orthogonal reactivity vectors. This dual-functionality allows researchers to execute sequential, highly controlled functionalizations—building complex molecular architectures without the need for cumbersome protecting group strategies.
This whitepaper provides an in-depth analysis of the physicochemical properties, core reactivity mechanisms, and self-validating experimental workflows necessary to leverage this compound effectively in laboratory settings.
Physicochemical Profiling
Understanding the physical parameters of 2-Bromoquinoline-6-carbonitrile is critical for predicting its behavior in solvent systems, chromatographic purification, and biological assays. The data below summarizes its core metrics[2].
| Property | Value | Source / Validation |
| IUPAC Name | 2-bromoquinoline-6-carbonitrile | Standardized Nomenclature |
| CAS Number | 1352443-28-7 | [1] |
| Molecular Formula | C10H5BrN2 | Elemental Analysis |
| Molecular Weight | 233.07 g/mol | Mass Spectrometry[2] |
| LogP (Predicted) | 2.96 | Lipophilicity Profiling[2] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Reactive Sites | C2 (Electrophilic), C6 (Reducible) | Reactivity Mapping |
Core Reactivity & Mechanistic Pathways
The synthetic utility of 2-Bromoquinoline-6-carbonitrile stems from the distinct electronic environments of its two functional groups.
The C2-Bromo Vector: Electrophilic Activation
The nitrogen atom within the quinoline ring exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. This significantly depletes the electron density at the C2 position.
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Causality: This localized electrophilicity lowers the activation energy required for the oxidative addition of Palladium(0) species into the C2-Br bond, making it an ideal substrate for and Buchwald-Hartwig cross-couplings. Furthermore, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) by amines and alkoxides.
The C6-Carbonitrile Vector: Pharmacophore Precursor
Nitriles are highly stable under standard basic cross-coupling conditions, allowing them to remain inert while the C2 position is functionalized.
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Causality: Post-coupling, the C6-carbonitrile serves as an atom-economical precursor. It can be chemoselectively reduced to an aminomethyl group (serving as a hydrogen bond donor) or converted via [3+2] cycloaddition with sodium azide into a tetrazole—a metabolically stable bioisostere of a carboxylic acid.
Figure 1: Orthogonal functionalization pathways of 2-Bromoquinoline-6-carbonitrile.
Self-Validating Experimental Workflows
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating observable checkpoints to confirm mechanistic success.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
This protocol couples the C2 position with an arylboronic acid while leaving the C6-nitrile intact.
Reagents: 2-Bromoquinoline-6-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq). Solvent: 1,4-Dioxane / H2O (4:1 v/v).
Step-by-Step Methodology & Causality:
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Reagent Assembly: Charge a Schlenk flask with the quinoline core, boronic acid, and K2CO3 .
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Solvent Addition: Add the Dioxane/ H2O mixture. Causality: Dioxane solvates the organic fragments, while water dissolves the inorganic base. This biphasic boundary is critical; it converts the boronic acid into a highly reactive boronate complex, accelerating the transmetalation step.
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Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, halting the catalytic cycle.
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Catalyst Addition: Add Pd(dppf)Cl2 under an Argon counter-flow. Causality: The bidentate 'dppf' ligand provides a large bite angle that forces the intermediate into a geometry that dramatically accelerates reductive elimination, minimizing side reactions.
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Thermal Activation: Heat to 90°C for 12 hours.
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Self-Validation Checkpoint: The reaction mixture should maintain a clear yellow-to-orange hue. If the solution turns opaque black, this visually confirms catalyst degradation (formation of inactive Palladium black), indicating a failure in degassing or ligand dissociation.
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Workup: Cool to room temperature, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4 . Purify via silica gel flash chromatography.
Figure 2: Self-validating workflow for Palladium-catalyzed Suzuki-Miyaura coupling.
Protocol B: Chemoselective Nitrile Reduction at C6
Once the C2 position is functionalized, the C6 nitrile can be reduced to a primary amine. Reducing a nitrile in the presence of a reducible quinoline core requires high chemoselectivity.
Reagents: Nitrile intermediate (1.0 eq), NaBH4 (5.0 eq), CoCl2⋅6H2O (0.1 eq). Solvent: Methanol.
Step-by-Step Methodology & Causality:
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Preparation: Dissolve the nitrile intermediate and CoCl2⋅6H2O in Methanol.
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Thermal Control: Cool the reaction vessel to 0°C. Causality: The subsequent reduction is highly exothermic; maintaining 0°C prevents solvent boil-off and suppresses unwanted side reactions.
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Catalyst Generation & Reduction: Add NaBH4 carefully in small portions.
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Self-Validation Checkpoint: Upon addition of NaBH4 , you must observe immediate, vigorous effervescence ( H2 gas evolution) and a rapid color shift from pink/blue to a jet-black suspension. This visually validates the successful in situ generation of the transient cobalt boride ( Co2B ) heterogeneous catalyst, which selectively targets the nitrile without saturating the aromatic quinoline rings [see reference 4].
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Maturation: Stir at room temperature for 2 hours.
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Quench & Isolate: Quench with aqueous NH4OH to break down boron complexes. Filter the black suspension through a pad of Celite, extract the filtrate with Dichloromethane, and concentrate to yield the aminomethyl derivative.
Analytical Characterization Standards
To ensure the integrity of 2-Bromoquinoline-6-carbonitrile and its derivatives, researchers must adhere to strict analytical validation:
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1 H-NMR (400 MHz, DMSO- d6 ): The quinoline core exhibits a distinct aromatic splitting pattern. The C3 and C4 protons typically appear as a pair of doublets with a coupling constant ( J≈8.5 Hz), confirming the integrity of the pyridine-ring segment.
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13 C-NMR: The nitrile carbon ( C≡N ) must be verifiable as a distinct quaternary carbon signal typically resonating around 118-119 ppm.
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LC-MS: For the parent compound, the mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 233 and 235 [M+H]+ , which acts as an absolute verification of the presence of the bromine-79 and bromine-81 isotopes.
References
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - Chemical Reviews (Miyaura, N., & Suzuki, A., 1995).[Link]
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A highly efficient and chemoselective reduction of nitriles to primary amines using NaBH4-CoCl2 - Tetrahedron (Caddick, S., et al., 2003).[Link]
